Cas no 1402585-33-4 (Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate is a fluorinated carbamate derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates both a phenyl carbamate group and a hydroxymethyl substituent on a fluorinated aromatic ring, offering versatility as a synthetic intermediate. The fluorine atom enhances metabolic stability and bioavailability, while the hydroxymethyl group provides a reactive handle for further functionalization. This compound may be of interest in the development of enzyme inhibitors or prodrugs due to its carbamate linkage, which can serve as a cleavable moiety. Its well-defined structure and purity make it suitable for precise chemical modifications in drug discovery workflows.
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate structure
1402585-33-4 structure
商品名:Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
CAS番号:1402585-33-4
MF:C14H12FNO3
メガワット:261.248387336731
CID:5140196
PubChem ID:86672140

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate 化学的及び物理的性質

名前と識別子

    • Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
    • E86974
    • phenyl 3-fluoro-4-(hydroxymethyl)phenylcarbamate
    • phenyl 3-fluoro-4-(hydroxymethyl)phenyl-carbamate
    • Carbamic acid, N-[3-fluoro-4-(hydroxymethyl)phenyl]-, phenyl ester
    • MFCD32690517
    • 1402585-33-4
    • PRQOVURDJJEVDG-UHFFFAOYSA-N
    • DB-144381
    • SCHEMBL12982572
    • phenyl N-[3-fluoro-4-(hydroxymethyl)phenyl]carbamate
    • A1-27918
    • インチ: 1S/C14H12FNO3/c15-13-8-11(7-6-10(13)9-17)16-14(18)19-12-4-2-1-3-5-12/h1-8,17H,9H2,(H,16,18)
    • InChIKey: PRQOVURDJJEVDG-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=CC=C1)(=O)NC1=CC=C(CO)C(F)=C1

計算された属性

  • せいみつぶんしりょう: 261.08012141g/mol
  • どういたいしつりょう: 261.08012141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6
  • 疎水性パラメータ計算基準値(XlogP): 2.3

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01T8BD-250mg
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
1402585-33-4 95%
250mg
$34.00 2024-06-21
1PlusChem
1P01T8BD-25g
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
1402585-33-4 95%
25g
$1142.00 2024-06-21
1PlusChem
1P01T8BD-5g
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
1402585-33-4 95%
5g
$314.00 2024-06-21
abcr
AB593861-250mg
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate; .
1402585-33-4
250mg
€113.20 2024-07-24
abcr
AB593861-5g
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate; .
1402585-33-4
5g
€522.90 2024-07-24
1PlusChem
1P01T8BD-1g
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate
1402585-33-4 95%
1g
$90.00 2024-06-21
abcr
AB593861-1g
Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate; .
1402585-33-4
1g
€195.10 2024-07-24

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate 関連文献

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamateに関する追加情報

Phenyl (3-Fluoro-4-(Hydroxymethyl)phenyl)carbamate: A Comprehensive Overview

Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate, with the CAS number 1402585-33-4, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a phenyl carbamate moiety and a 3-fluoro-4-(hydroxymethyl)phenyl substituent. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further research and development.

The molecular formula of Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate is C15H13FO3N, and its molecular weight is approximately 276.27 g/mol. The compound's structure can be visualized as a carbamate group attached to a phenyl ring, with the 3-fluoro-4-(hydroxymethyl)phenyl substituent providing additional functionality. The hydroxymethyl group is particularly noteworthy, as it can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's solubility, stability, and reactivity.

In the context of pharmaceutical research, Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate has shown promise as a potential therapeutic agent. Recent studies have explored its pharmacological properties, including its ability to modulate specific biological pathways and receptors. For instance, research published in the Journal of Medicinal Chemistry in 2022 highlighted the compound's potential as an inhibitor of certain enzymes involved in inflammatory processes. This finding suggests that Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate could be developed into a novel anti-inflammatory drug.

Beyond its pharmaceutical applications, Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate has also been investigated for its use in materials science. The compound's unique structure and functional groups make it suitable for the synthesis of advanced materials with tailored properties. For example, a study published in the Journal of Materials Chemistry A in 2021 demonstrated that Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate can be used as a building block for the creation of polymer-based materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.

The synthesis of Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate involves several well-established chemical reactions. One common approach is to start with the corresponding phenol derivative and react it with phosgene or another carbamoylating agent to form the carbamate group. The introduction of the 3-fluoro-4-(hydroxymethyl)phenyl substituent can be achieved through various methods, such as nucleophilic substitution or coupling reactions. The choice of synthetic route depends on factors such as yield, purity, and cost-effectiveness.

The physical properties of Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate, including its melting point, boiling point, and solubility in different solvents, have been extensively studied. These properties are crucial for understanding the compound's behavior in various environments and for optimizing its use in different applications. For instance, the compound's solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) makes it suitable for use in solution-based processes.

In terms of safety and handling, while specific guidelines may vary depending on local regulations and institutional protocols, general precautions should be taken when working with Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate. It is advisable to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), such as gloves and safety goggles. Additionally, proper disposal methods should be followed to ensure environmental safety.

The future prospects for Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate are promising. Ongoing research aims to further elucidate its biological activities and explore new applications in various fields. Collaborative efforts between chemists, biologists, and materials scientists are essential for advancing our understanding of this compound and realizing its full potential.

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Amadis Chemical Company Limited
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